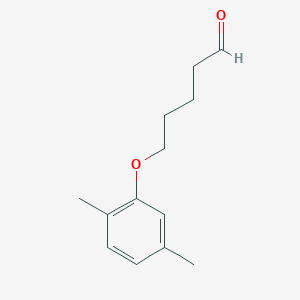
5-(2,5-Dimethylphenoxy)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as 5-(2,5-Dimethylphenoxy)pentanal is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethylphenoxy)pentanal involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.
Industrial Production Methods: Industrial production of this compound requires scalable and cost-effective methods. These methods often involve optimizing reaction conditions, using catalysts, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2,5-Dimethylphenoxy)pentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific applications.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
5-(2,5-Dimethylphenoxy)pentanal has a wide range of applications in scientific research. It is used in chemistry for synthesizing new compounds, in biology for studying biochemical pathways, in medicine for developing therapeutic agents, and in industry for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenoxy)pentanal involves its interaction with molecular targets and pathways. Understanding these interactions is crucial for developing new applications and improving existing ones. The compound’s effects are mediated through specific biochemical pathways, which are studied using various experimental techniques.
Comparison with Similar Compounds
Similar Compounds: 5-(2,5-Dimethylphenoxy)pentanal can be compared with other similar compounds to highlight its unique properties. Similar compounds may have similar structures or functional groups, but this compound may exhibit distinct reactivity or applications.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These properties make it suitable for particular applications that similar compounds may not be able to achieve.
Conclusion
Understanding this compound’s synthesis, reactions, applications, and mechanism of action provides valuable insights into its role in scientific research and industry
Properties
IUPAC Name |
5-(2,5-dimethylphenoxy)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-11-6-7-12(2)13(10-11)15-9-5-3-4-8-14/h6-8,10H,3-5,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTZFGBWELWVHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













